molecular formula C19H14Cl2N2O2 B2385771 1-(3-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899754-37-1

1-(3-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2385771
CAS No.: 899754-37-1
M. Wt: 373.23
InChI Key: IUXRYBBPXMICKH-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridine derivatives. This compound has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Structural Analysis

Research has led to the development of derivatives related to the compound 1-(3-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, exploring various synthetic pathways and structural characteristics. In one study, derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, including O- and N-phenacyl substituted products, were synthesized. These compounds underwent original rearrangements and cyclizations, leading to a diverse range of structures. Single crystal diffraction studies provided detailed insights into the molecular and crystal structures of these compounds, revealing the influence of hydrogen bonds on molecular packing in crystals (Feklicheva et al., 2019).

Spectroscopic Investigations

Spectroscopic methods have been employed to investigate the structure and properties of similar dihydropyridine derivatives. For example, the conformation, absorption, and fluorescence of model compounds for natural coenzymes were systematically studied. This research highlighted the effective conjugation between dihydropyridine and carboxamide π-systems and established the transoid conformation in solution through 1H NMR spectroscopy (Fischer et al., 1988).

Antimicrobial and Antifungal Activity

Derivatives of 6-oxo-pyridine-3-carboxamide have been synthesized and evaluated for their antimicrobial and antifungal properties. One study synthesized twenty-six novel derivatives and found that several compounds displayed broad-spectrum antibacterial activity comparable to Ampicillin and Gentamicin against tested bacteria. Additionally, some compounds were equipotent to Amphotericin B against Aspergillus fumigatus, showcasing their potential as antimicrobial and antifungal agents (El-Sehrawi et al., 2015).

Properties

IUPAC Name

N-(3-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-14-5-1-4-13(10-14)12-23-9-3-8-17(19(23)25)18(24)22-16-7-2-6-15(21)11-16/h1-11H,12H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXRYBBPXMICKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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